molecular formula C11H9N3 B11912334 7-Methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 35359-28-5

7-Methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11912334
CAS No.: 35359-28-5
M. Wt: 183.21 g/mol
InChI Key: KOZAWKCPXJEKJM-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a triazole ring, with a methyl group attached at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form 2-hydrazinylbenzonitrile, which is then cyclized with formic acid to yield the triazoloquinoline core. The methyl group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazoloquinoline derivatives with various functional groups.

Scientific Research Applications

7-Methyl-[1,2,4]triazolo[4,3-a]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it binds to the A2B receptor, inhibiting its activity and thereby exerting anticancer effects . The compound may also interact with other cellular pathways, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Uniqueness: 7-Methyl-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and its potential as an A2B receptor antagonist, which distinguishes it from other triazoloquinoline derivatives. Its methyl group at the seventh position may also confer unique electronic and steric properties, influencing its biological activity and chemical reactivity.

Properties

CAS No.

35359-28-5

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C11H9N3/c1-8-2-4-10-9(6-8)3-5-11-13-12-7-14(10)11/h2-7H,1H3

InChI Key

KOZAWKCPXJEKJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C=NN=C3C=C2

Origin of Product

United States

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